
2-Fluoro-3-nitrobenzaldehyde
Overview
Description
2-Fluoro-3-nitrobenzaldehyde (CAS No. 96516-29-9) is a fluorinated aromatic aldehyde with a nitro substituent at the 3-position. Its molecular formula is C₇H₄FNO₃, and it is primarily utilized in organic synthesis, particularly in the preparation of dihydropyridine derivatives, as demonstrated in its reaction with acetoacetate esters and aminocrotonates to form complex heterocyclic compounds . This compound’s reactivity is influenced by the electron-withdrawing nitro group, which enhances the electrophilicity of the aldehyde moiety, making it a key intermediate in medicinal chemistry and materials science.
Preparation Methods
2-Fluoro-3-nitrobenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitrobenzaldehyde with hydrogen fluoride under appropriate conditions to produce this compound . The reaction typically requires careful handling due to the reactivity of hydrogen fluoride.
Chemical Reactions Analysis
2-Fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 2-Fluoro-3-nitrobenzaldehyde is in the pharmaceutical industry, particularly in the development of novel therapeutic agents.
Bruton’s Tyrosine Kinase Inhibitors
Research has demonstrated that this compound is instrumental in synthesizing inhibitors of Bruton’s tyrosine kinase (BTK), which are crucial for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and other cancers. The incorporation of fluorinated compounds enhances the pharmacokinetic properties of these inhibitors, leading to improved efficacy .
Agrochemical Applications
In addition to pharmaceuticals, this compound is utilized in agrochemical formulations. Its fluorinated structure contributes to the stability and effectiveness of various pesticides and herbicides.
Synthesis of Agrochemical Precursors
The compound acts as an intermediate in the synthesis of various agrochemical agents, where it can be modified to create compounds with specific biological activities against pests and diseases affecting crops .
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of derivatives synthesized from this compound against human cytomegalovirus (hCMV). The results indicated that specific derivatives exhibited significant antiviral activity, showcasing the compound's potential beyond traditional applications .
Case Study 2: Synthesis of Novel Compounds
Research involving the synthesis of various substituted nitrocorroles from this compound revealed that these compounds could serve as effective platforms for developing new materials with unique optical properties, potentially applicable in photonic devices .
Data Table: Summary of Applications
Application Area | Specific Use | Notable Outcomes |
---|---|---|
Pharmaceuticals | Synthesis of BTK inhibitors | Effective against B-cell malignancies |
Agrochemicals | Intermediate for pesticide synthesis | Enhanced stability and efficacy |
Antiviral Research | Derivatives against hCMV | Significant antiviral activity |
Material Science | Synthesis of nitrocorroles | Unique optical properties for photonic devices |
Mechanism of Action
The mechanism of action of 2-Fluoro-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. For example, the nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism and Substituent Effects
The table below summarizes key structural analogs of 2-Fluoro-3-nitrobenzaldehyde, highlighting differences in substituent positions and functional groups:
Compound Name | CAS No. | Molecular Formula | Substituent Positions | Purity/Storage | Price (per gram) |
---|---|---|---|---|---|
This compound | 96516-29-9 | C₇H₄FNO₃ | 2-F, 3-NO₂ | N/A | N/A |
3-Fluoro-5-nitrobenzaldehyde | 108159-96-2 | C₇H₄FNO₃ | 3-F, 5-NO₂ | >97.0% (GC) | ¥13,000 |
4-Fluoro-2-nitrobenzaldehyde | 2923-96-8 | C₇H₄FNO₃ | 4-F, 2-NO₂ | Cold (0–6°C) | N/A |
3-Fluoro-2-hydroxybenzaldehyde | 394-50-3 | C₇H₅FO₂ | 3-F, 2-OH | >97.0% (HPLC) | ¥12,000 |
2-Fluoro-4-hydroxybenzaldehyde | 394-32-1 | C₇H₅FO₂ | 2-F, 4-OH | >97.0% (HPLC) | ¥12,000 |
Key Observations :
- Nitro vs. Hydroxy Groups : The nitro-substituted analogs (e.g., 3-Fluoro-5-nitrobenzaldehyde) exhibit stronger electron-withdrawing effects, enhancing electrophilicity at the aldehyde group compared to hydroxy-substituted derivatives (e.g., 3-Fluoro-2-hydroxybenzaldehyde), where the hydroxyl group donates electrons, reducing reactivity .
Commercial Availability and Cost
- Nitro-substituted compounds (e.g., 3-Fluoro-5-nitrobenzaldehyde) are priced higher (¥13,000/g) than hydroxy analogs (¥12,000/g), reflecting differences in synthetic complexity and demand .
Biological Activity
2-Fluoro-3-nitrobenzaldehyde (CAS No. 96516-29-9) is an organic compound characterized by the presence of both a fluorine and a nitro group on a benzaldehyde structure. This unique molecular configuration imparts significant biological activity, making it a valuable compound in medicinal chemistry and biochemical research.
- Molecular Formula : CHFNO
- Molecular Weight : 171.11 g/mol
- Appearance : Yellow crystalline or powdery substance
- Solubility : Soluble in organic solvents
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins involved in metabolic pathways, particularly in cancer cells. The compound can participate in redox reactions due to its nitro group, while the aldehyde moiety can form covalent bonds with nucleophiles, modulating enzyme activities and influencing biochemical pathways .
Applications in Medicinal Chemistry
This compound has been utilized as a building block in the synthesis of pharmaceutical compounds, notably as an inhibitor of Bruton’s tyrosine kinase (BTK), which is crucial for treating B-cell malignancies such as certain leukemias and lymphomas. Its role in developing targeted therapies highlights its significance in oncology .
Case Studies
- Inhibition of Bruton’s Tyrosine Kinase :
- Interaction with Enzymes :
Comparative Analysis
To understand the biological relevance of this compound, it is useful to compare it with structurally similar compounds:
Compound | Molecular Formula | Biological Activity |
---|---|---|
3-Fluoro-4-nitrobenzaldehyde | CHFNO | Moderate inhibitory effects on kinases |
4-Fluoro-3-nitrobenzaldehyde | CHFNO | Similar activity as BTK inhibitors |
2-Fluoro-5-nitrobenzaldehyde | CHFNO | Less studied; potential for similar applications |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Fluoro-3-nitrobenzaldehyde, and what methodological considerations are critical?
- Answer : Synthesis typically involves sequential nitration and fluorination of benzaldehyde derivatives. For example, this compound (CAS 96516-29-9) is used as a precursor in multi-step syntheses, such as in the preparation of dihydropyridine derivatives via condensation with acetoacetate esters and ethyl aminocrotonate in isopropyl alcohol . Key considerations include:
- Reagent stoichiometry : Excess nitrating agents (e.g., HNO₃/H₂SO₄) may lead to over-nitration.
- Fluorination selectivity : Use of fluorinating agents like Selectfluor® or benziodoxolones to ensure regioselectivity at the ortho position .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis.
Q. How can researchers purify this compound to achieve high purity for downstream applications?
- Answer : Common purification methods include:
- Recrystallization : Use solvents like ethanol or ethyl acetate, leveraging solubility differences (note: solubility data for related compounds, e.g., 2-Fluoro-3-nitrobenzoic acid, shows slight water solubility, suggesting mixed aqueous/organic systems may be effective ).
- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1 ratios) resolves nitro and aldehyde functional groups.
- Distillation : For thermally stable batches, vacuum distillation at reduced pressure minimizes decomposition.
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Answer :
- NMR spectroscopy : ¹⁹F NMR identifies fluorine environment shifts (δ ~ -110 ppm for aromatic F), while ¹H NMR resolves aldehyde protons (δ ~10 ppm) and nitro-group-adjacent aromatic protons .
- IR spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
- Mass spectrometry : Molecular ion peak at m/z 183 (C₇H₃FNO₃⁺) with fragmentation patterns confirming substituent positions.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound in large-scale syntheses?
- Answer : Systematic optimization involves:
- Temperature gradients : Testing ranges (e.g., 35–55°C) to balance reaction rate and side-product formation, as demonstrated in analogous fluorobenzaldehyde syntheses .
- Catalyst screening : Lewis acids (e.g., FeCl₃) may enhance nitration efficiency.
- In-line monitoring : Use of FTIR or Raman spectroscopy to track nitro-group incorporation in real time.
- Table : Example optimization parameters from analogous reactions:
Parameter | Tested Range | Optimal Value |
---|---|---|
Reaction Temp (°C) | 35–55 | 45 |
Solvent | DMF, THF, IPA | IPA |
Catalyst Loading | 0–5 mol% | 2 mol% FeCl₃ |
Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Answer :
- DFT calculations : Model electrophilic aromatic substitution (EAS) sites using Gaussian or ORCA software. The nitro group’s meta-directing effect and fluorine’s ortho/para-directing influence create competing regioselectivity, which can be visualized via molecular electrostatic potential (MEP) maps .
- Transition state analysis : Identify energy barriers for fluorination steps using B3LYP/6-31G(d) basis sets.
- Solvent effects : COSMO-RS models predict solvation energies in polar vs. non-polar solvents.
Q. How can researchers address discrepancies in analytical data (e.g., NMR vs. HPLC purity) for this compound?
- Answer :
- Cross-validation : Combine HPLC with diode-array detection (DAD) and LC-MS to confirm peak identity.
- Spiking experiments : Add a pure reference standard (if available) to distinguish co-eluting impurities.
- NMR relaxation agents : Use Cr(acac)₃ to reduce relaxation times and improve signal resolution for trace impurities.
- Case study : A 5% discrepancy between HPLC (95% purity) and ¹H NMR (88% purity) may indicate undetected non-UV-active impurities, necessitating orthogonal methods like elemental analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is required if airborne particulates are generated .
- Ventilation : Use fume hoods for weighing and reactions to mitigate exposure to nitro-group-derived toxic vapors.
- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous washing to prevent environmental contamination .
Properties
IUPAC Name |
2-fluoro-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDHPJSICUOHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440658 | |
Record name | 2-FLUORO-3-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96516-29-9 | |
Record name | 2-FLUORO-3-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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